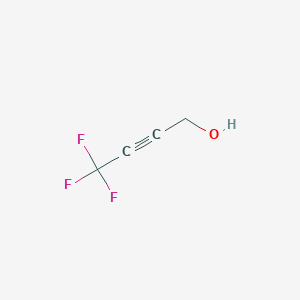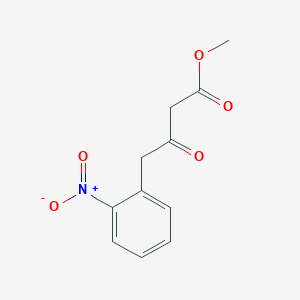
4-(2-硝基苯基)-3-氧代丁酸甲酯
描述
Methyl 4-(2-nitrophenyl)-3-oxobutanoate: is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butanoate ester
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Methyl 4-(2-nitrophenyl)-3-oxobutanoate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Building Block for Heterocyclic Compounds: It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Biological Studies: It is used in biological studies to understand the effects of nitroaromatic compounds on cellular processes.
Industry:
Material Science: Methyl 4-(2-nitrophenyl)-3-oxobutanoate is used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of Methyl 4-phenyl-3-oxobutanoate: The synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate can be achieved through the nitration of Methyl 4-phenyl-3-oxobutanoate
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-nitrobenzene with Methyl acetoacetate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of Methyl 4-(2-nitrophenyl)-3-oxobutanoate typically involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Reduction: Methyl 4-(2-nitrophenyl)-3-oxobutanoate can undergo reduction reactions to convert the nitro group to an amino group (-NH2). Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions. For example, it can be replaced by a halogen atom using reagents like halogen acids.
Hydrolysis: The ester group in Methyl 4-(2-nitrophenyl)-3-oxobutanoate can be hydrolyzed to form the corresponding carboxylic acid and methanol. This reaction typically requires acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophilic Substitution Reagents: Halogen acids (e.g., HCl, HBr).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed:
Reduction: Methyl 4-(2-aminophenyl)-3-oxobutanoate.
Substitution: Methyl 4-(2-halophenyl)-3-oxobutanoate.
Hydrolysis: 4-(2-nitrophenyl)-3-oxobutanoic acid and methanol.
作用机制
The mechanism of action of Methyl 4-(2-nitrophenyl)-3-oxobutanoate involves its interaction with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Methyl 4-(4-nitrophenyl)-3-oxobutanoate: Similar structure but with the nitro group at the para position.
Methyl 4-(2-aminophenyl)-3-oxobutanoate: Reduction product with an amino group instead of a nitro group.
Methyl 4-(2-chlorophenyl)-3-oxobutanoate: Substitution product with a chlorine atom instead of a nitro group.
Uniqueness: Methyl 4-(2-nitrophenyl)-3-oxobutanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its behavior in chemical reactions, making it distinct from its analogs.
属性
IUPAC Name |
methyl 4-(2-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-17-11(14)7-9(13)6-8-4-2-3-5-10(8)12(15)16/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOUTARLRWKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



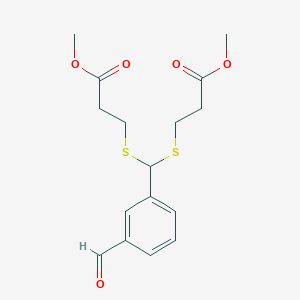
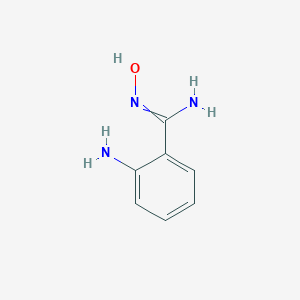
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)

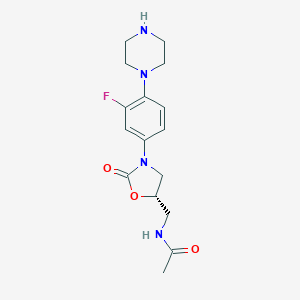
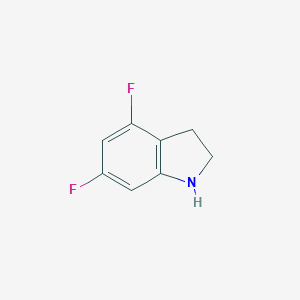
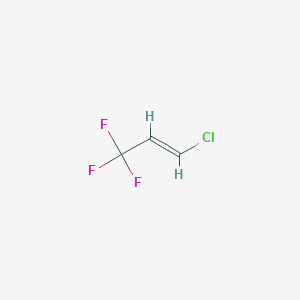
![N-[3-(Trifluoromethyl)benzyl]ethylamine](/img/structure/B177673.png)
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

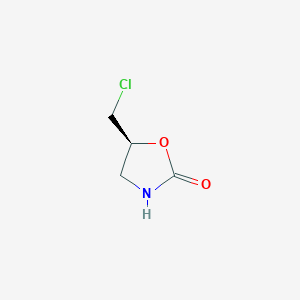
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
